molecular formula C12H12Cl2N2 B11857330 2-Tert-butyl-4,8-dichloroquinazoline CAS No. 887592-17-8

2-Tert-butyl-4,8-dichloroquinazoline

Cat. No.: B11857330
CAS No.: 887592-17-8
M. Wt: 255.14 g/mol
InChI Key: OXRJONGCPOCTEE-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,8-dichloroquinazoline is a chemical compound with the molecular formula C12H12Cl2N2 and a molecular weight of 255.14 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of tert-butyl and dichloro substituents on the quinazoline core imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4,8-dichloroquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and tert-butyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring.

    Chlorination: The final step involves the chlorination of the quinazoline ring at the 4 and 8 positions using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,8-dichloroquinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of derivatives with different substituents.

    Oxidation and Reduction: The quinazoline ring can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Coupling: Palladium catalysts and bases like triethylamine are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, quinazoline oxides, and quinazoline derivatives with extended conjugation or functional groups.

Scientific Research Applications

2-Tert-butyl-4,8-dichloroquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,8-dichloroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-chloroquinazoline: Similar structure but with only one chloro substituent.

    4,8-Dichloroquinazoline: Lacks the tert-butyl group.

    2-Tert-butylquinazoline: Lacks the chloro substituents.

Uniqueness

2-Tert-butyl-4,8-dichloroquinazoline is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties

Properties

CAS No.

887592-17-8

Molecular Formula

C12H12Cl2N2

Molecular Weight

255.14 g/mol

IUPAC Name

2-tert-butyl-4,8-dichloroquinazoline

InChI

InChI=1S/C12H12Cl2N2/c1-12(2,3)11-15-9-7(10(14)16-11)5-4-6-8(9)13/h4-6H,1-3H3

InChI Key

OXRJONGCPOCTEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC=C2Cl)C(=N1)Cl

Origin of Product

United States

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